

# Synthesis of 4-(5-ethynyl-2-pyridyl)morpholine

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## Compound of Interest

Compound Name: 4-(5-Ethynyl-2-pyridyl)morpholine

CAS No.: 454685-29-1

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An In-Depth Technical Guide to the Synthesis of **4-(5-ethynyl-2-pyridyl)morpholine**

## Introduction

**4-(5-ethynyl-2-pyridyl)morpholine** is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure combines a pyridine core, a reactive ethynyl group, and a morpholine moiety, offering multiple points for further functionalization. The ethynyl group is particularly useful for engaging in carbon-carbon bond-forming reactions such as the Sonogashira coupling, click chemistry, and polymerization.<sup>[1][2]</sup> The morpholine substituent can enhance solubility and modulate the pharmacokinetic properties of derivative compounds.<sup>[3][4]</sup>

This guide provides a comprehensive overview of a robust and efficient synthetic route to **4-(5-ethynyl-2-pyridyl)morpholine**. We will delve into the strategic considerations for the synthesis, provide detailed, step-by-step protocols, and explain the underlying mechanisms and rationale for the experimental choices, grounding our discussion in established chemical principles.

## Retrosynthetic Analysis and Strategic Overview

The synthesis of **4-(5-ethynyl-2-pyridyl)morpholine** is most effectively approached through a convergent strategy that sequentially installs the morpholine and ethynyl functionalities onto a pyridine scaffold. Our retrosynthetic analysis identifies two key bond disconnections: the C-N bond of the morpholine and the C-C bond of the ethynyl group.

This leads to a logical forward synthesis commencing from a di-halogenated pyridine, which allows for selective, sequential reactions. The chosen strategy involves three primary stages:

- Palladium-Catalyzed Sonogashira Coupling: Introduction of a protected alkyne onto the pyridine ring. This reaction is one of the most effective methods for forming sp-sp<sup>2</sup> carbon-carbon bonds.[5]
- Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar): Installation of the morpholine ring.
- Deprotection: Removal of the alkyne's protecting group to yield the terminal alkyne.

The following workflow diagram illustrates this synthetic strategy.



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Caption: Overall synthetic workflow for **4-(5-ethynyl-2-pyridyl)morpholine**.

## Part 1: Synthesis of 4-(5-Bromo-pyridin-2-yl)morpholine via Nucleophilic Aromatic Substitution

The synthesis begins by installing the morpholine moiety onto the pyridine core. Starting with 2-chloro-5-bromopyridine, the chlorine atom at the C2 position is significantly more activated towards nucleophilic aromatic substitution than the bromine atom at C5 due to the electron-withdrawing effect of the ring nitrogen. This regioselectivity allows for the clean installation of morpholine at the desired position.

## Experimental Protocol

Reagent/Material	Molar Eq.	MW ( g/mol )	Amount Used
2-Chloro-5-bromopyridine	1.0	192.45	10.0 g (51.96 mmol)
Morpholine	3.0	87.12	13.6 mL (155.9 mmol)
N,N-Diisopropylethylamine (DIPEA)	1.5	129.24	13.6 mL (77.94 mmol)
N-Methyl-2-pyrrolidone (NMP)	-	-	100 mL

### Procedure:

- To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-bromopyridine (10.0 g, 51.96 mmol), N-Methyl-2-pyrrolidone (NMP, 100 mL), morpholine (13.6 mL, 155.9 mmol), and N,N-Diisopropylethylamine (DIPEA) (13.6 mL, 77.94 mmol).
- Heat the reaction mixture to 120 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Pour the mixture into 500 mL of ice-water with stirring. A precipitate will form.
- Collect the solid by vacuum filtration, wash thoroughly with water (3 x 100 mL), and dry under vacuum to yield 4-(5-bromo-pyridin-2-yl)morpholine as a solid. The product can be further purified by recrystallization from ethanol if necessary.

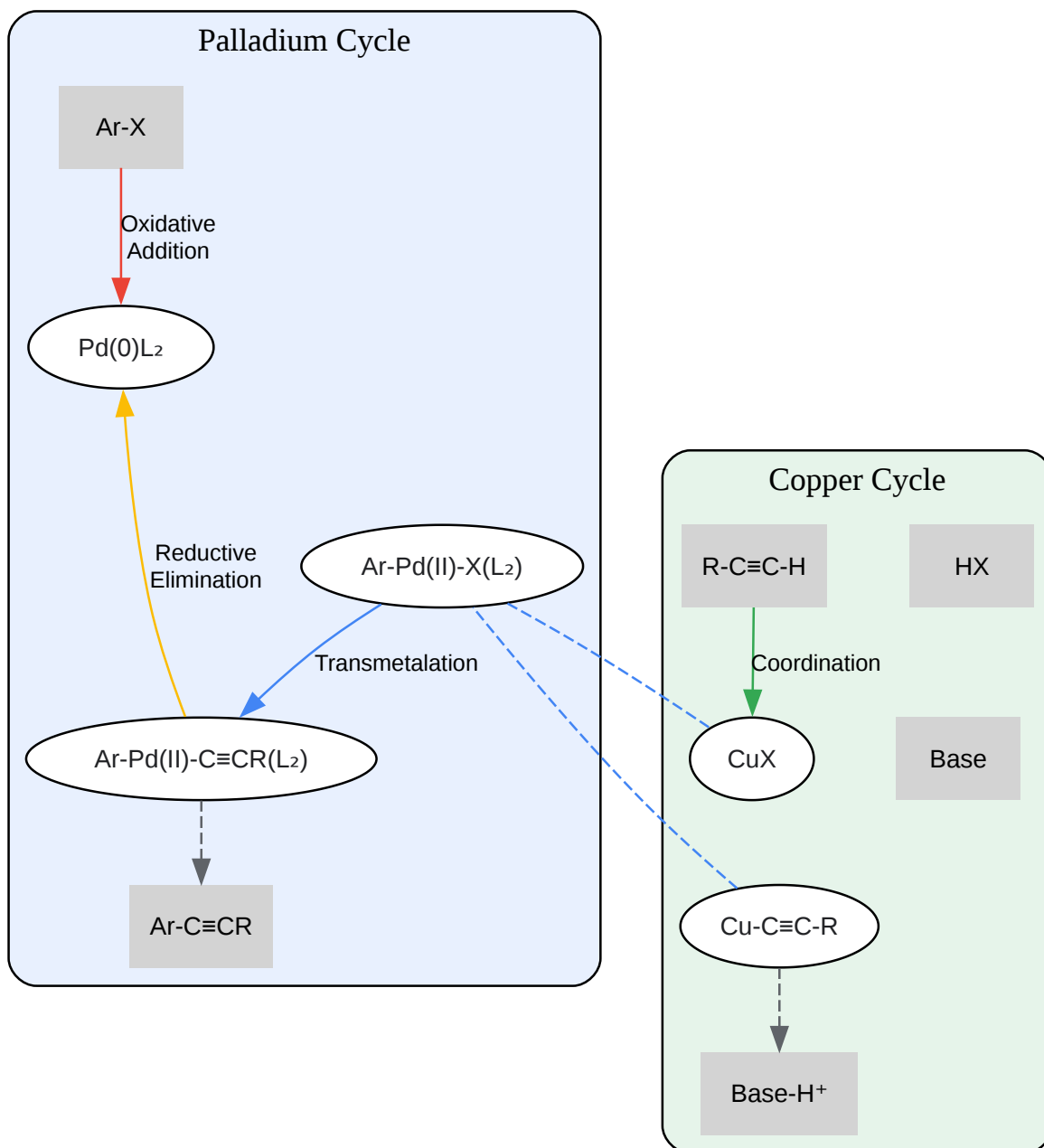
## Part 2: Synthesis of the Protected Alkyne via Sonogashira Coupling

The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.<sup>[1]</sup> In this step, the

previously synthesized 4-(5-bromo-pyridin-2-yl)morpholine is coupled with (trimethylsilyl)acetylene. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling (Glaser coupling) under the reaction conditions.[1]

## Mechanistic Insight: The Sonogashira Catalytic Cycle

The reaction proceeds through a dual catalytic cycle involving both palladium and copper. The palladium cycle involves oxidative addition, transmetalation, and reductive elimination, while the copper cycle facilitates the formation of a reactive copper acetylide intermediate.[6]



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Caption: Simplified catalytic cycle of the Sonogashira cross-coupling reaction.

## Experimental Protocol

Reagent/Material	Molar Eq.	MW ( g/mol )	Amount Used
4-(5-Bromo-pyridin-2-yl)morpholine	1.0	243.11	10.0 g (41.12 mmol)
(Trimethylsilyl)acetylene	1.5	98.22	8.7 mL (61.68 mmol)
Tetrakis(triphenylphosphine)palladium(0)	0.05	1155.56	2.37 g (2.06 mmol)
Copper(I) Iodide (CuI)	0.10	190.45	0.78 g (4.11 mmol)
Triethylamine (Et <sub>3</sub> N)	-	-	100 mL
Tetrahydrofuran (THF), anhydrous	-	-	100 mL

**Procedure:**

- To a flame-dried 500 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-(5-bromo-pyridin-2-yl)morpholine (10.0 g, 41.12 mmol), tetrakis(triphenylphosphine)palladium(0) (2.37 g, 2.06 mmol), and copper(I) iodide (0.78 g, 4.11 mmol).
- Evacuate and backfill the flask with inert gas three times.
- Add anhydrous tetrahydrofuran (100 mL) and triethylamine (100 mL) via cannula.
- Add (trimethylsilyl)acetylene (8.7 mL, 61.68 mmol) dropwise to the stirred suspension at room temperature.
- Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.[7]
- After completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst. Wash the pad with ethyl acetate.
- Concentrate the filtrate under reduced pressure.

- Purify the resulting residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford 4-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)morpholine.

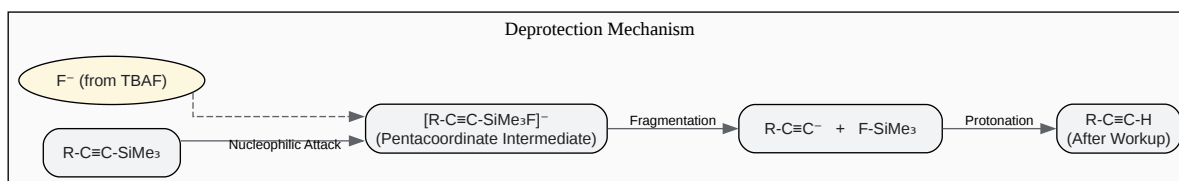
## Part 3: Deprotection to Yield the Final Product

The final step is the cleavage of the silicon-carbon bond to unmask the terminal alkyne.

Tetrabutylammonium fluoride (TBAF) is the reagent of choice for this transformation.[8] The fluoride ion has a very high affinity for silicon, driving the reaction to completion under mild conditions.[8]

### Mechanistic Insight: Silyl Ether Deprotection

The fluoride ion from TBAF acts as a nucleophile, attacking the silicon atom to form a transient, pentacoordinate silicon intermediate. This intermediate is unstable and fragments, cleaving the C-Si bond to release the acetylide anion, which is subsequently protonated during workup to yield the terminal alkyne.[8]



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Caption: Mechanism of TMS-alkyne deprotection using a fluoride source.

## Experimental Protocol

Reagent/Material	Molar Eq.	MW ( g/mol )	Amount Used
4-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)morpholine	1.0	260.42	10.0 g (38.40 mmol)
Tetrabutylammonium fluoride (TBAF), 1M in THF	1.1	-	42.2 mL (42.2 mmol)
Tetrahydrofuran (THF), anhydrous	-	-	150 mL

#### Procedure:

- Dissolve 4-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)morpholine (10.0 g, 38.40 mmol) in anhydrous THF (150 mL) in a 250 mL round-bottom flask.
- Cool the solution to 0 °C using an ice-water bath.
- Add the 1 M solution of TBAF in THF (42.2 mL, 42.2 mmol) dropwise to the stirred solution over 15 minutes.<sup>[8][9]</sup>
- Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. Monitor the reaction by TLC until the starting material is consumed.
- Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH<sub>4</sub>Cl) (50 mL).
- Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
- Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield **4-(5-ethynyl-2-pyridyl)morpholine** as a pure solid.<sup>[10]</sup>

## Conclusion

This guide outlines a reliable and scalable three-step synthesis for **4-(5-ethynyl-2-pyridyl)morpholine**. The strategy leverages a regioselective nucleophilic aromatic substitution to install the morpholine moiety, followed by a robust Sonogashira coupling to introduce a protected ethynyl group, and concludes with a mild fluoride-mediated deprotection. The causality behind each experimental choice, from the selection of starting materials to the specific reaction conditions, is grounded in well-established principles of organic chemistry. The protocols described herein are self-validating and provide a clear pathway for researchers in drug discovery and materials science to access this versatile chemical intermediate.

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